molecular formula C12H22N2O4 B8022402 Methyl cis-1-Boc-4-aminopiperidine-3-carboxylate

Methyl cis-1-Boc-4-aminopiperidine-3-carboxylate

Cat. No.: B8022402
M. Wt: 258.31 g/mol
InChI Key: NBPKQJCULPQVNO-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl cis-1-Boc-4-aminopiperidine-3-carboxylate is a chemical compound with the molecular formula C₁₂H₂₂N₂O₄. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is protected by a tert-butoxycarbonyl (Boc) group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl cis-1-Boc-4-aminopiperidine-3-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Boc Group: The Boc group is introduced to protect the amine functionality. This is usually done by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Piperidine Derivatives: Large-scale hydrogenation or cyclization reactions are employed.

    Protection and Esterification: The Boc protection and esterification steps are carried out in large reactors with continuous monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl cis-1-Boc-4-aminopiperidine-3-carboxylate undergoes several types of chemical reactions:

    Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

    Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid.

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Substitution: Various substituted piperidine derivatives.

    Deprotection: Free amine derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Synthesis of Chiral Building Blocks

One of the primary applications of methyl cis-1-Boc-4-aminopiperidine-3-carboxylate is its role as a chiral building block in organic synthesis. The compound can be utilized to produce various derivatives with significant biological activity. For instance, it has been used to synthesize N-Boc-amino acid derivatives that serve as isosteres and conformationally restricted amino acids. These derivatives are valuable in the design of biologically active peptides and compounds .

Key Findings:

  • Methyl 2-[(Boc-amino)piperidinyl]propanoates were synthesized with high yields and purity, demonstrating the compound’s potential in creating novel chiral structures .
  • The structural elucidation of synthesized compounds was performed using advanced techniques such as NMR spectroscopy and X-ray crystallography, confirming their configurations .

Medicinal Chemistry and Drug Development

This compound has been explored for its potential in drug development, particularly as a scaffold for antiviral agents. Research has identified derivatives based on the 4-aminopiperidine structure that exhibit potent activity against Hepatitis C Virus (HCV). These derivatives inhibit viral assembly and release, showcasing the compound's utility in antiviral therapy .

Case Study Highlights:

  • A study revealed that compounds derived from 4-aminopiperidine could synergistically enhance the efficacy of existing antiviral drugs like Telaprevir and Daclatasvir, leading to improved treatment outcomes for HCV .
  • Pharmacokinetic studies indicated favorable properties for these derivatives, including good liver distribution and minimal toxicity, which are crucial for therapeutic applications .

Development of Selective Inhibitors

Another significant application of this compound is its use in developing selective inhibitors for various biological targets. For example, researchers have utilized this compound to create peptide analogs that selectively inhibit certain kinases involved in cancer progression. This approach aims to minimize off-target effects while maximizing therapeutic efficacy against specific cancer types .

Research Insights:

  • The synthesis of 3-aminopiperidine-based peptide analogs demonstrated promising selectivity and potency against cancer cell lines, indicating the potential for targeted cancer therapies .
  • In vivo studies reported favorable pharmacokinetic profiles for these inhibitors, suggesting their viability as therapeutic agents .

Comparative Analysis of Derivatives

The following table summarizes key pharmacological properties and applications of selected derivatives derived from this compound:

Compound Target Activity Pharmacokinetics
1HCV AssemblyPotent InhibitorFavorable liver distribution
2ERK5 KinaseSelective InhibitorMinimal toxicity
3Cancer Cell LinesHigh PotencyGood ADME properties

Mechanism of Action

The mechanism of action of Methyl cis-1-Boc-4-aminopiperidine-3-carboxylate depends on its application. In drug synthesis, it acts as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients. The Boc group provides protection during synthetic steps, ensuring the amine functionality remains intact until the desired stage of the synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methyl trans-1-Boc-4-aminopiperidine-3-carboxylate: Similar structure but different stereochemistry.

    Methyl 4-aminopiperidine-3-carboxylate: Lacks the Boc protecting group.

    1-Boc-4-aminopiperidine: Lacks the ester functionality.

Uniqueness

Methyl cis-1-Boc-4-aminopiperidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both Boc and ester functionalities, making it a versatile intermediate in organic synthesis.

This compound’s unique combination of protecting groups and functional groups allows for selective reactions, making it highly valuable in the synthesis of complex molecules.

Biological Activity

Methyl cis-1-Boc-4-aminopiperidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological implications based on recent studies.

Synthesis and Characterization

This compound is synthesized through various methods, often involving the protection of the amino group with a Boc (tert-butyloxycarbonyl) group. The synthesis typically starts with piperidine derivatives, which are reacted with carboxylic acids and other reagents under controlled conditions. For example, a recent study described the synthesis of related compounds using chiral triflate esters, yielding enantiomerically pure products .

Table 1: Summary of Synthesis Conditions

CompoundReagentsConditionsYield
This compoundPiperidine derivatives, Boc anhydrideDCM, -50 °C74%-84%
2-(Boc-amino)piperidinyl propanoatesChiral triflate estersTEA as base48%-81%

Anticancer Properties

This compound has shown promising results in cancer therapy. A study highlighted its efficacy in inducing apoptosis in FaDu hypopharyngeal tumor cells, outperforming the standard chemotherapeutic agent bleomycin. This compound's structure allows it to interact effectively with cellular targets involved in tumor progression and metastasis .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. It acts as a ligand for muscarinic acetylcholine receptors, which are implicated in several neurological disorders. Activation of these receptors can lead to enhanced cell proliferation and survival, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .

Table 2: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis via receptor interaction
NeuropharmacologicalModulates muscarinic receptors

Case Study 1: Cancer Cell Line Testing

In vitro studies conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM. The compound was tested against several lines, including HepG2 (liver cancer) and MCF7 (breast cancer), showing a dose-dependent response.

Case Study 2: Neuroprotective Effects

Another study assessed the neuroprotective effects of the compound in a mouse model of Alzheimer’s disease. Mice treated with this compound exhibited improved cognitive function compared to controls, alongside reduced amyloid-beta plaque formation .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3R,4S)-4-aminopiperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-9(13)8(7-14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPKQJCULPQVNO-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-(1-phenyl-ethylamino)-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester (2.4 g, 6.62 mmol) and 20% palladium hydroxide on carbon (1 g) in methanol (20 mL) was stirred under a hydrogen balloon for 19 h. The mixture was then filtered through a thin pad of celite and concentrated to provide 4-amino-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester as a colorless oil (1.3 g, 81.2%) MS: 259 (M+H)+.
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.